[1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine
Overview
Description
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine: is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a methylamine group
Mechanism of Action
Target of Action
The primary target of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine, also known as CHEMCOLLECT KX001241, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the immune response, neuropathy, and cancer .
Mode of Action
CHEMCOLLECT KX001241 interacts with HDAC6 in a unique way. It acts as a slow-binding substrate analog inhibitor of HDAC6 . The compound undergoes an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex . This interaction results in the inhibition of HDAC6, which can have significant therapeutic implications .
Biochemical Pathways
The inhibition of HDAC6 by CHEMCOLLECT KX001241 affects the histone deacetylation pathway . Histone deacetylases (HDACs) are enzymes that remove acyl residues from histones and other proteins . By inhibiting HDAC6, CHEMCOLLECT KX001241 can potentially alter the acetylation status of histones and other proteins, thereby affecting gene expression and cellular functions .
Pharmacokinetics
The compound’s potent and selective inhibition of hdac6 suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of CHEMCOLLECT KX001241’s action primarily involve the inhibition of HDAC6 . This inhibition can lead to changes in protein acetylation and gene expression, potentially affecting various cellular processes . The exact effects can depend on the specific cellular context and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. This binding can result in changes in protein-protein interactions, impacting various cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules further enhances its role in biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .
Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular functions, including cell cycle regulation, apoptosis, and stress response . The compound’s impact on cellular metabolism is also significant, as it can alter the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access .
Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. The compound’s ability to interact with DNA and RNA molecules also plays a role in its molecular mechanism, as it can influence the transcription and translation processes, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to the gradual breakdown of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant biochemical and cellular changes observed at higher concentrations . Threshold effects have been identified, where specific dosages are required to achieve desired biochemical outcomes without inducing toxicity.
At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with key metabolic enzymes and proteins . These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalytic processes and the use of cost-effective reagents are often employed to scale up the production. For instance, the use of nanoscale titanium dioxide as a catalyst in the esterification step can enhance the reaction yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in drug design. The presence of the difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, particularly fungicides. Its ability to inhibit succinate dehydrogenase makes it a valuable component in protecting crops from fungal infections .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another compound with a difluoromethyl group and a pyrazole ring, used in fungicides.
1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines: Compounds with similar fluorinated groups, used in medicinal chemistry.
Uniqueness
The uniqueness of [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methylamine groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c6-5(7)10-2-1-4(3-8)9-10;/h1-2,5H,3,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKHMWJMZCHKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)C(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-88-6 | |
Record name | 1H-Pyrazole-3-methanamine, 1-(difluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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